(1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a piperidine ring, and a pyridine ring connected through a thioether linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives.
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and modulating their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse due to their wide range of biological activities. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Thioether Linkage Formation: The pyridine-2-thiol can be reacted with a halomethyl piperidine derivative to form the thioether linkage.
Final Coupling: The indole derivative is then coupled with the thioether-linked piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the methanone group to alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole ring is known for its biological activity, and modifications can lead to compounds with significant bioactivity.
Medicine
In medicinal chemistry, (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (1H-indol-3-yl)(4-(methylthio)piperidin-1-yl)methanone
- (1H-indol-3-yl)(4-((pyridin-3-ylthio)methyl)piperidin-1-yl)methanone
- (1H-indol-3-yl)(4-((pyridin-4-ylthio)methyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The position of the pyridine ring and the thioether linkage can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1H-indol-3-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(17-13-22-18-6-2-1-5-16(17)18)23-11-8-15(9-12-23)14-25-19-7-3-4-10-21-19/h1-7,10,13,15,22H,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEAHPOHWVOSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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